BENGHE Foundational & Exploratory

Check Availability & Pricing

"HIV-1 inhibitor-73" discovery and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HIV-1 inhibitor-73

Cat. No.: B15566838

An in-depth analysis of "HIV-1 inhibitor-73" could not be completed as this designation does
not correspond to a known compound in publicly available scientific literature. To fulfill the
structural and technical requirements of the request, this document will focus on Islatravir (MK-
8591), a well-documented, first-in-class Nucleoside Reverse Transcriptase Translocation
Inhibitor (NRTTI) developed by Merck. Islatravir's novel mechanism, extensive clinical
investigation, and published synthesis routes make it an exemplary subject for this guide.

Technical Guide: Islatravir (MK-8591)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Islatravir (ISL, MK-8591) is a potent, investigational antiretroviral agent for the treatment and
prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] As a member of the
novel NRTTI class, it possesses a unique mechanism of action that distinguishes it from all
currently approved antiretrovirals.[1] Intracellularly, Islatravir is phosphorylated to its active
form, islatravir-triphosphate (ISL-TP), which inhibits the HIV-1 reverse transcriptase (RT)
enzyme via multiple pathways.[2][3] Primarily, ISL-TP acts as a translocation inhibitor, but also
functions as both an immediate and delayed chain terminator.[4][5][6] This multifaceted
mechanism contributes to its high potency against wild-type and multidrug-resistant HIV-1
strains.[4] Furthermore, ISL-TP exhibits a remarkably long intracellular half-life, supporting the
development of long-acting oral and implantable formulations for both treatment and pre-
exposure prophylaxis (PrEP).[7][8]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15566838?utm_src=pdf-interest
https://www.benchchem.com/product/b15566838?utm_src=pdf-body
https://trial.medpath.com/drug/report/284f92c4eb9515c2
https://trial.medpath.com/drug/report/284f92c4eb9515c2
https://clinicalinfo.hiv.gov/en/drugs/islatravir/health-professional
https://pmc.ncbi.nlm.nih.gov/articles/PMC8245385/
https://sigutlabs.com/islatravir/
https://www.merck.com/news/merck-announces-new-data-from-phase-3-trials-evaluating-the-investigational-once-daily-oral-two-drug-regimen-of-doravirine-islatravir-dor-isl-in-adults-with-virologically-suppressed-hiv-1-infecti/
https://clival.com/news/mercks-phase-3-trials-show-doravirineislatravir-maintains-hiv-1-suppression
https://sigutlabs.com/islatravir/
https://natap.org/2019/HIV/PIIS2352301819303728.pdf
https://lapal.medicinespatentpool.org/compounds/islatravir-isl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Discovery and Development

Islatravir, also known as 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), emerged from research
programs aimed at identifying nucleoside analogs with high potency and a high barrier to
resistance.[9] Its unique structural features, particularly the 4'-ethynyl group, enhance its
selectivity and inhibitory activity against HIV-1 RT.[4] Preclinical studies demonstrated high
antiviral potency and pharmacokinetic profiles supportive of low-dose, extended-duration
administration in humans.[10] This led to its advancement into a broad clinical development
program, including trials for once-daily oral treatment (in combination with doravirine), once-
weekly oral treatment, and once-yearly subdermal implants for PrEP.[11][12] While
development of the monthly oral PrEP indication was discontinued, studies for treatment with a

lower dose are ongoing.[9]

Chemical Synthesis

A stereoselective, nine-step synthesis of Islatravir from 2-deoxyribose has been reported with
an overall yield of 36%.[13] This process involves several key transformations, including the
stereoselective addition of an alkynyl group and a final enzymatic glycosylation step.

Synthesis Workflow Diagram

The following diagram outlines the key logical steps in the synthesis of Islatravir from 2-

deoxyribose.
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Logical Workflow for Islatravir Synthesis
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Caption: High-level logical workflow for the synthesis of Islatravir.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b15566838?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A critical part of the manufacturing process is the practical synthesis of the unnatural
nucleobase, 2-fluoroadenine, which is incorporated in the biocatalytic glycosylation cascade.
[14] The key findings of the overall synthesis include a diastereodivergent addition of an
acetylide nucleophile to a ketone and a biocatalytic cascade that utilizes byproduct precipitation
to drive the reaction to completion.[15][16]

Mechanism of Action

Islatravir's antiviral activity is a result of its multi-modal inhibition of HIV-1 reverse transcriptase.

e Intracellular Activation: Islatravir is converted by host cellular kinases into its active anabolite,
islatravir-triphosphate (ISL-TP).[2][3]

e Inhibition of RT: ISL-TP is incorporated by HIV-1 RT into the nascent viral DNA strand.

» Translocation Inhibition: Unlike traditional chain terminators, the presence of a 3'-hydroxyl
group on ISL-TP allows for the formation of the next phosphodiester bond. However, the
unique structure of the incorporated ISL-monophosphate (ISL-MP) distorts the DNA,
physically blocking the translocation of the primer-template complex. This prevents the
enzyme from moving to the next position, effectively halting DNA synthesis.[4]

o Immediate & Delayed Chain Termination: Islatravir also functions through immediate chain
termination by competing with the natural deoxyadenosine triphosphate (dATP) and through
delayed chain termination by causing structural changes in the viral DNA.[5][17]

Signaling Pathway Diagram

The diagram below illustrates the inhibitory action of Islatravir on the HIV-1 reverse
transcription process.
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Islatravir Mechanism of Action
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Caption: Inhibition of HIV-1 RT translocation by Islatravir.

Quantitative Data

The potency and pharmacokinetic profile of Islatravir have been characterized in numerous

preclinical and clinical studies.

Table 1: Pharmacokinetic Properties of Islatravir
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Parameter Value Host Reference
ISL-TP Intracellular
] 78.5 - 128.0 hours Human PBMCs [7][18]
Half-life
ISL-TP Intracellular
) 118 - 171 hours Human PBMCs [3][10]
Half-life
ISL Plasma Half-life 49 - 61 hours Humans [3][10]
Time to Max Plasma
~0.5 hours Humans [3][10]
Conc. (Tmax)
Table 2: Antiviral Activity of Islatravir
Dose (Single ) .
Study Outcome Time Point Reference
Oral)
1.20 log1o
Phase 1b (MK- )
0.5 mg copies/mL HIV-1 Day 7 [71[18]
8591-003) )
RNA reduction
1.67 logio
Phase 1b (MK- )
10 mg copies/mL HIV-1 Day 7 [71[18]
8591-003) )
RNA reduction
Maintained
virologic
0.25, 0.75, 2.25 ,
Phase 2b ) suppression Week 48 [11]
mg (daily)

(HIV-1 RNA <50

copies/mL)

Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a general method for quantifying the inhibitory effect of a compound on

recombinant HIV-1 RT activity, based on common colorimetric assay principles.[19]
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Objective: To determine the in vitro concentration of a test compound required to inhibit 50% of
HIV-1 RT activity (ICso).

Methodology:

Plate Preparation: A 96-well microtiter plate is coated with a template/primer complex (e.g.,
poly(A) x oligo(dT)).

Reaction Mixture: A reaction buffer is prepared containing recombinant HIV-1 RT enzyme
and a mixture of nucleotides, including biotin-labeled and digoxigenin-labeled nucleotides.

Inhibitor Addition: The test compound (e.qg., Islatravir) is serially diluted to various
concentrations and added to the appropriate wells. Control wells receive vehicle only (no
inhibitor) or a known inhibitor (e.g., Nevirapine).

Enzymatic Reaction: The reaction mixture is added to all wells, and the plate is incubated
(e.g., for 2 hours at 37°C) to allow for the synthesis of biotin- and digoxigenin-labeled DNA
by the RT enzyme.

Detection: The reaction is stopped. The synthesized DNA is captured on the plate. An anti-
digoxigenin antibody conjugated to an enzyme (e.g., peroxidase) is added, followed by a
colorimetric substrate.

Data Analysis: The absorbance is read using a microplate reader. The percentage of RT
inhibition is calculated relative to the no-inhibitor control. The ICso value is determined by
plotting the percent inhibition against the log of the inhibitor concentration and fitting the data
to a dose-response curve.

Antiviral Activity Assay in Human PBMCs

Objective: To determine the concentration of a test compound that inhibits HIV-1 replication by
50% (ECso) in primary human cells.

Methodology:

o Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy
donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate T-
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lymphocytes, making them susceptible to HIV-1 infection.

o Compound Preparation: The test compound is prepared in a series of dilutions.

e Infection: Stimulated PBMCs are infected with a known titer of an HIV-1 laboratory strain
(e.g., HIV-1 11IB).

o Treatment: Following infection, the cells are washed and plated in the presence of the
serially diluted test compound.

 Incubation: The cultures are maintained for a period of 5-7 days to allow for viral replication.

» Quantification of Viral Replication: At the end of the incubation period, the cell culture
supernatant is harvested. The amount of viral replication is quantified by measuring the level
of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA) or by
measuring RT activity in the supernatant.

o Data Analysis: The ECso value is calculated by plotting the percentage of inhibition of p24
production (or RT activity) against the log of the drug concentration.

Experimental Workflow Diagram
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Workflow for In Vitro Antiviral (EC50) Assay
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Caption: Standard workflow for determining the EC50 of an anti-HIV compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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